molecular formula C7H12N2O2 B2430565 2-cyano-N-(1-methoxypropan-2-yl)acetamide CAS No. 554406-75-6

2-cyano-N-(1-methoxypropan-2-yl)acetamide

Cat. No. B2430565
M. Wt: 156.185
InChI Key: ZBWKHRRVPJVXHC-UHFFFAOYSA-N
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Description

2-cyano-N-(1-methoxypropan-2-yl)acetamide is a chemical compound with the molecular formula C7H12N2O2 . It has a molecular weight of 156.18238 . This compound is used in various research and development applications .


Synthesis Analysis

The synthesis of cyanoacetamides like 2-cyano-N-(1-methoxypropan-2-yl)acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-(1-methoxypropan-2-yl)acetamide consists of a cyano group (-CN), a methoxypropan-2-yl group, and an acetamide group. The presence of these functional groups contributes to the reactivity and properties of the compound .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Heterocyclic Synthesis

2-Cyano-N-(1-methoxypropan-2-yl)acetamide, similar to its analogs, plays a significant role in heterocyclic synthesis. Gouda et al. (2015) detail the method of preparation and chemical reactivity of a similar compound, 2-cyano-N-(2-hydroxyethyl) acetamide, highlighting its utility as an intermediate for synthesizing various novel heterocyclic systems. This suggests that compounds within this chemical family are valuable for creating synthetic heterocyclic compounds, which have numerous applications in pharmaceuticals and agrochemicals (Gouda et al., 2015).

Monitoring of Technical Grade Solvents

A study by Laitinen (1997) discusses the importance of 1-alkoxy-2-propanol acetates, which are structurally similar to 2-cyano-N-(1-methoxypropan-2-yl)acetamide, in industrial applications. The research demonstrates the relevance of these compounds in the biomonitoring of technical-grade solvents through urinalysis of their metabolites. This indicates the potential of 2-cyano-N-(1-methoxypropan-2-yl)acetamide in occupational health, ensuring safety in environments where workers are exposed to such solvents (Laitinen, 1997).

Groundwater Monitoring

The compound's analog, acetochlor (which contains the acetamide group), has been studied for its presence in groundwater. De Guzman et al. (2005) conducted extensive monitoring, suggesting that compounds with the acetamide group, like 2-cyano-N-(1-methoxypropan-2-yl)acetamide, could be significant in environmental monitoring and assessing the impact of certain chemicals in agricultural settings (De Guzman et al., 2005).

Chemical Analysis and Biotherapeutic Potential

Al-Ostoot et al. (2021) discuss the chemical diversity and biological activities of phenoxy acetamide and its derivatives, suggesting that 2-cyano-N-(1-methoxypropan-2-yl)acetamide, with its acetamide group, may have potential therapeutic applications. This review emphasizes the importance of understanding the chemical properties and biological interactions of such compounds, indicating a direction for future research into their therapeutic uses (Al-Ostoot et al., 2021).

properties

IUPAC Name

2-cyano-N-(1-methoxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-6(5-11-2)9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWKHRRVPJVXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(1-methoxypropan-2-yl)acetamide

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